molecular formula C14H12FNO4S B13358094 Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]- CAS No. 80936-68-1

Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-

Cat. No.: B13358094
CAS No.: 80936-68-1
M. Wt: 309.31 g/mol
InChI Key: INHXUFSRHDZVNT-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]- (hereafter referred to as the target compound), is a benzenesulfonyl fluoride derivative functionalized with a 3-(hydroxymethyl)phenyl carbamoyl group. This structure combines a reactive sulfonyl fluoride moiety with a polar hydroxymethyl substituent, making it a candidate for covalent inhibition of serine hydrolases, such as human neutrophil elastase (hNE) .

Properties

CAS No.

80936-68-1

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

4-[[3-(hydroxymethyl)phenyl]carbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H12FNO4S/c15-21(19,20)13-6-4-11(5-7-13)14(18)16-12-3-1-2-10(8-12)9-17/h1-8,17H,9H2,(H,16,18)

InChI Key

INHXUFSRHDZVNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)F)CO

Origin of Product

United States

Preparation Methods

Synthesis via Fluorosulfonylation of Benzene Sulfonyl Chloride

Step 1: Preparation of Benzene Sulfonyl Chloride

  • Starting Material: Benzene
  • Reaction: Chlorosulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H)
  • Conditions: Reflux in the presence of a catalyst such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃)

Step 2: Conversion to Benzene Sulfonyl Fluoride

  • Reagent: Selectfluor or other electrophilic fluorinating agents
  • Reaction: Nucleophilic substitution of sulfonyl chloride with a fluorinating reagent
  • Conditions: Typically carried out at low temperatures (0–25°C) to prevent side reactions
  • Outcome: Benzene sulfonyl fluoride

Research Data:

  • A patent (EP3715342A1) describes fluorosulfonyl-containing compounds prepared via fluorination of sulfonyl chlorides using specialized reagents, emphasizing process control to achieve high purity and yield.

Functionalization with 3-(Hydroxymethyl)phenylamine Derivatives

Step 3: Formation of the Amide Linkage

  • Reactants: Benzene sulfonyl fluoride and a 3-(hydroxymethyl)phenylamine derivative
  • Reaction: Nucleophilic attack of the amino group on the sulfonyl fluoride, forming a sulfonamide linkage
  • Conditions: Use of a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane, acetonitrile)
  • Notes: The hydroxymethyl group remains intact during this step, allowing for subsequent functionalization if needed

Step 4: Carbonyl Coupling

  • Reaction: The amino group of the phenylamine derivative reacts with a suitable carbonyl source, such as an isocyanate or acid derivative, to form the carbamoyl linkage
  • Conditions: Reflux in an inert solvent, with temperature control to prevent side reactions

Alternative Route: Use of Fluorosulfonylation of Amine Precursors

  • Direct fluorosulfonylation of amine-containing intermediates can be achieved using reagents like methyl trifluoromethansulfonate or specialized fluorinating agents, as described in patent literature.

Process Optimization and Purity Enhancement

  • Reaction Control: Maintaining low temperatures during fluorination to prevent decomposition
  • Purification: Recrystallization from suitable solvents (e.g., acetone, methanol) and chromatography to achieve high purity (>99%)
  • Yield Improvement: Sequential steps with intermediate purification, especially after fluorination and amide formation

Data Table: Summary of Preparation Methods

Step Starting Material Reagents Conditions Key Features References
1 Benzene SO₃, PCl₅ Reflux Chlorosulfonation
2 Benzene sulfonyl chloride Selectfluor 0–25°C Fluorosulfonylation to sulfonyl fluoride
3 3-(Hydroxymethyl)phenylamine derivative Base (Et₃N) RT, aprotic solvent Amide formation with sulfonyl fluoride
4 Amide intermediate Isocyanate or carbonyl source Reflux Carbamoyl linkage formation

Research Findings and Patent Insights

  • Recent patents (e.g., EP3715342A1) demonstrate the feasibility of synthesizing fluorosulfonyl compounds with high purity by controlling fluorination conditions and using advanced fluorinating reagents.
  • Alternative methods involving nucleophilic substitution of sulfonyl chlorides with fluoride sources are well-documented, providing scalable routes for industrial synthesis.
  • The stability of the sulfonyl fluoride moiety necessitates careful handling during synthesis, especially during fluorination steps.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The carbamoyl group can be reduced to form amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation of the hydroxymethyl group can produce benzaldehyde derivatives .

Scientific Research Applications

4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The carbamoyl group can interact with active sites on enzymes, further modulating their activity. These interactions disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally related benzenesulfonyl fluorides and sulfonamide derivatives (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Target Enzyme/Application Key Properties
Target Compound 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl] hNE (potential covalent inhibitor) Enhanced hydrophilicity, moderate MW*
SuEFx-1 () Unsubstituted benzenesulfonyl fluoride hNE (IC₅₀ = 3.3 μM) Low stability, fragment-based design
Sivelestat (Fig. 1, ) Sulfonamide with pyridinium group Marketed hNE inhibitor Oral bioavailability, clinical use
PMSF (Phenylmethylsulfonyl fluoride) Methylphenyl sulfonyl fluoride Acetylcholinesterase inhibitor Broad specificity, enzyme-dependent
3-[[4-(2-amino-6-oxo-3H-purin-9-yl)phenyl]carbamoyl]benzenesulfonyl Fluoride () Purine-linked carbamoyl group Biochemical research (CID: 910017) High MW, potential nucleic acid targeting

*MW: Molecular Weight

Key Observations:

Reactivity and Stability: The target compound’s hydroxymethyl group may improve stability compared to SuEFx-1, which is noted for chemical instability . Covalent inhibitors like Sivelestat and Alvelestat (in clinical trials) prioritize balanced reactivity to avoid off-target effects, a design consideration relevant to the target compound . PMSF’s methyl group limits its accessibility in enzymes with steric hindrance (e.g., Torpedo acetylcholinesterase), whereas the target compound’s hydroxymethyl group could offer intermediate steric flexibility .

Enzyme Selectivity: SuEFx-1 and Sivelestat target hNE, but the target compound’s carbamoyl linkage may enhance binding specificity compared to unsubstituted analogs .

Physicochemical Properties :

  • The hydroxymethyl group increases hydrophilicity, likely improving aqueous solubility over alkyl-substituted derivatives like 4-(1-methylethyl)benzenesulfonyl fluoride .
  • Higher molecular weight (compared to benzenesulfonyl fluoride, MW 160.16 g/mol ) may impact membrane permeability, necessitating formulation optimization.

Biological Activity

Benzenesulfonylfluoride derivatives, particularly 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-, have garnered attention in biochemical research due to their potential biological activities. This detailed article summarizes key findings related to the compound's biological activity, including its mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a benzenesulfonyl moiety and an amino group attached to a hydroxymethyl-substituted phenyl group. The molecular formula is represented as follows:

  • Chemical Formula : C₁₃H₁₃FNO₃S
  • Molecular Weight : 273.31 g/mol

Benzenesulfonylfluoride compounds are known to act as inhibitors of serine proteases. Their mechanism primarily involves the formation of a covalent bond with the active site serine residue of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Key Enzymatic Targets

  • Subtilisin Kexin Isozyme-1 (SKI-1) : Studies have shown that derivatives such as aminoethyl benzenesulfonyl fluoride can inhibit SKI-1 with IC50 values ranging from 200 to 800 nM depending on the substrate used . This inhibition is competitive, suggesting that the compound can effectively mimic the substrate.

Case Study 1: Inhibition of SKI-1

In vitro studies demonstrated that 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]- exhibited significant inhibitory effects on SKI-1 activity. The research utilized fluorogenic substrates to assess inhibition levels, confirming that the compound could effectively block proteolytic cleavage by SKI-1 in various viral glycoproteins .

Case Study 2: Anti-inflammatory Properties

Another aspect of biological activity involves the potential anti-inflammatory effects attributed to benzenesulfonylfluoride derivatives. Research indicates that these compounds may modulate inflammatory pathways by inhibiting specific proteases involved in inflammatory responses .

Data Tables

The following table summarizes the biological activity data for benzenesulfonylfluoride derivatives:

Compound Target Enzyme IC50 (nM) Mechanism of Action
4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-SKI-1200 - 800Competitive inhibition
Aminoethyl Benzenesulfonyl FluorideSKI-1300Competitive inhibition
Other DerivativesVarious ProteasesVariesActive site blocking

Q & A

Q. What are the primary synthetic routes for preparing 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]benzenesulfonyl fluoride?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common method for sulfonyl fluorides uses potassium fluoride (KF) with benzenesulfonyl chloride derivatives in the presence of a crown ether (e.g., 18-crown-6) to facilitate fluoride exchange . For the 4-carbamoyl derivative, the hydroxymethylphenylamine group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to a pre-synthesized 4-carboxybenzenesulfonyl fluoride intermediate. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid hydrolysis of the sulfonyl fluoride group .

Q. How does the sulfonyl fluoride group influence the compound’s reactivity in biochemical assays?

The sulfonyl fluoride group is electrophilic, enabling covalent modification of serine residues in enzyme active sites. This property is exploited in activity-based protein profiling (ABPP) to map catalytic sites or study enzyme inhibition kinetics. For example, pre-incubation with the compound (0.1–1 mM) in buffered solutions (pH 7.4) followed by SDS-PAGE or mass spectrometry can visualize target engagement .

Q. What are the key applications of this compound in proteomics and enzymology?

It serves as a covalent inhibitor for serine hydrolases and proteases, analogous to phenylmethylsulfonyl fluoride (PMSF) but with enhanced solubility due to the hydroxymethylphenyl carbamate moiety. Applications include:

  • Target Identification : Competitive ABPP using fluorescent probes .
  • Mechanistic Studies : Time-dependent inactivation assays to calculate IC₅₀ and kinact/Ki values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities for serine proteases?

Conflicting data may arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. A robust approach includes:

  • Kinetic Titration : Measure inhibition under standardized buffers (e.g., Tris-HCl, pH 8.0) .
  • Mutagenesis : Replace critical serine residues (e.g., Ser195 in trypsin) to confirm covalent adduct formation .
  • Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies to visualize binding modes .

Q. What computational strategies are effective for predicting off-target interactions of this sulfonyl fluoride derivative?

  • Docking Simulations : Use software like AutoDock Vina to screen against homology models of related enzymes (e.g., chymotrypsin-like proteases) .
  • MD Simulations : Assess stability of the enzyme-inhibitor complex over 100-ns trajectories to identify potential allosteric effects .
  • Chemoproteomics : Combine SILAC labeling with LC-MS/MS to empirically validate computational predictions .

Q. How does the hydroxymethylphenyl carbamate moiety enhance selectivity compared to simpler sulfonyl fluorides?

The carbamate group introduces hydrogen-bonding interactions with enzyme active sites, improving specificity. For example:

FeaturePMSF4-Carbamoyl Derivative
SolubilityLow in aqueousImproved (polar group)
SelectivityBroadNarrow (e.g., hNE)
Binding Affinity~10 μMSub-μM (optimized)
This structural modification reduces off-target effects in complex biological matrices .

Q. What analytical methods are recommended for studying gas-phase fragmentation of this compound?

Electron ionization tandem mass spectrometry (EI-MS/MS) reveals fluorine migration patterns and stability of the sulfonyl fluoride group. Key parameters:

  • Collision Energy : 10–30 eV to observe diagnostic fragments (e.g., m/z 141 [SO₂F⁺]) .
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to confirm fragmentation pathways .

Q. How can researchers optimize the compound’s stability in long-term storage?

  • Temperature : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .
  • pH Control : Buffered solutions (pH 5–6) minimize decomposition; monitor via HPLC-UV (λ = 254 nm) .

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